Triglycerol stearate

Description

Overview of Polyglycerol Esters (PGEs) as Multifunctional Compounds

Polyglycerol esters of fatty acids (PGEs) are a versatile class of non-ionic surfactants synthesized from the esterification of polyglycerol and fatty acids. scispace.comcnchemsino.com These compounds are amphiphilic, possessing a hydrophilic polyglycerol head and a hydrophobic fatty acid tail (a lipophilic moiety). scispace.comresearchgate.net This dual nature allows them to act as highly effective emulsifiers, reducing the interfacial tension between immiscible substances like oil and water to create stable emulsions. asbe.org

The raw materials for PGEs, glycerol (B35011) and fatty acids, are typically derived from renewable vegetable oils such as palm, coconut, or soybean oil, positioning them as eco-friendly and biodegradable alternatives to synthetic, petroleum-based surfactants. scispace.commdpi.comgreengredients.it Their functionality is highly tunable; by varying the length of the polyglycerol chain and the type and number of fatty acid chains, a wide range of Hydrophilic-Lipophilic Balance (HLB) values can be achieved, typically from 2 to 16. cnchemsino.comasbe.orgmdpi.com This versatility allows PGEs to function as emulsifiers, stabilizers, wetting agents, and viscosity modifiers in a broad spectrum of applications across the food, cosmetics, and pharmaceutical industries. scispace.comresearchgate.netmdpi.com In the food industry, they are used to improve the texture and shelf life of baked goods, dairy products, and confectionery. cnchemsino.comasbe.org In cosmetics, they are valued for creating stable creams and lotions with desirable sensory properties. greengredients.itchemimpex.com

Specific Significance of Triglycerol Stearate (B1226849) within Polyglycerol Esters

Triglycerol stearate, also known as polyglyceryl-3 stearate, is a specific ester within the PGE family, formed by the esterification of triglycerol with stearic acid. chemimpex.com It functions as a potent emulsifier, dispersant, and stabilizer in various formulations. Its structure provides an effective balance for creating stable oil-in-water (O/W) emulsions, making it a valuable ingredient in cosmetics for products like lotions and creams, where it contributes to a smooth texture and feel. chemimpex.comcosmeticsinfo.org In the food industry, it is used to enhance texture and stability in products such as ice cream.

The compound is typically a light yellow, waxy solid that is soluble in organic solvents like ethanol (B145695) and benzene (B151609) but dispersible in hot water. Its distinct physicochemical properties, particularly its HLB value, determine its functionality in stabilizing emulsions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C27H54O8 | chemsrc.com |

| Molecular Weight | 506.71 g/mol | chemsrc.com |

| Appearance | White to light yellow powder or solid | |

| Melting Point | 52 - 62 °C | chemimpex.com |

| Flash Point | 95 °C | |

| HLB Value | Approximately 11 | |

| Solubility | Soluble in glycerin, benzene, propylene (B89431) glycol, hot ethanol; dispersible in hot water. |

Current Research Landscape and Key Academic Challenges for Polyglycerol Stearates

The current research landscape for polyglycerol stearates is heavily influenced by the growing demand for natural, sustainable, and clean-label ingredients. markwideresearch.commarketreportanalytics.com A significant area of focus is the optimization of synthesis methods to be more environmentally friendly and efficient. scispace.com

Synthesis Methods and Challenges: Traditionally, PGEs are produced through chemical synthesis, which involves the polymerization of glycerol at high temperatures (160–230 °C) with an alkaline or acid catalyst, followed by esterification with fatty acids. asbe.orgmdpi.comacs.org While effective, this method presents several challenges:

Lack of Selectivity: High temperatures and nonselective catalysts can lead to a wide distribution of products with varying degrees of polymerization and esterification, making it difficult to produce a consistent compound. scispace.comacs.org

Side Reactions: The process can result in undesirable side reactions and byproducts. scispace.com

Energy Consumption: The high temperatures required contribute to significant energy consumption. researchgate.net

To address these issues, research is increasingly focused on enzymatic synthesis as a "green" alternative. researchgate.net This method uses lipases (e.g., Lipozyme 435) as biocatalysts, offering several advantages. acs.orgnih.gov

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Catalyst | Alkaline or acid catalysts (e.g., NaOH, H2SO4) | Lipases (e.g., Novozym 435, Lipozyme 435) |

| Temperature | High (160–230 °C) | Mild (e.g., 80–85 °C) |

| Selectivity | Low, produces a broad mixture of products | High, can be regioselective for specific hydroxyl groups |

| Byproducts | More side reactions and byproducts | Fewer byproducts |

| Energy Use | High | Low |

| Key Challenge | Controlling product distribution and purity | High cost and stability of the enzyme catalyst |

Key Academic Challenges: Despite the advantages of enzymatic synthesis, significant academic and industrial challenges remain. A primary obstacle is controlling the reaction to achieve a high yield of a specific PGE with a desired esterification level. scispace.com The complexity of the polyglycerol mixture itself, which contains various isomers and polymers of different lengths, makes precise analysis and control of the subsequent esterification reaction difficult. tandfonline.com Furthermore, the high cost of immobilized lipases can limit their large-scale industrial application. researchgate.net Researchers are actively investigating methods for enzyme recycling and optimizing reaction conditions—such as temperature, reactant molar ratios, and enzyme loading—to improve efficiency and reduce costs. acs.orgnih.govnih.gov

Properties

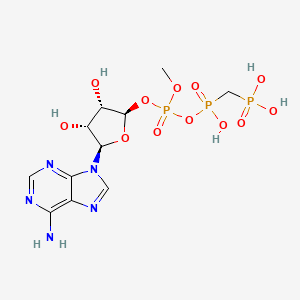

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXKOCMUOOWGDP-HCWZZVAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Triglycerol Stearate

Chemical Esterification Routes

Chemical esterification methods for producing polyglycerol stearate (B1226849) esters typically involve direct esterification reactions conducted under high temperatures and often under reduced pressure to facilitate the removal of water, a byproduct of esterification. These methods can be catalyzed by either homogeneous acids or bases.

Homogeneous Acid-Catalyzed Esterification of Polyglycerol and Stearic Acid

Acid-catalyzed esterification is a well-established method for synthesizing esters. In this process, polyglycerol is reacted with stearic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) core.ac.uk. The reaction typically proceeds at elevated temperatures, often ranging from 160°C to 260°C, and under reduced pressure to drive the equilibrium towards product formation by removing the water generated acs.orggoogle.comgoogleapis.com. The mechanism generally follows the Fischer esterification pathway, where the acid catalyst protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl groups of the polyglycerol.

Homogeneous Base-Catalyzed Esterification and Neutralization Requirements

Base-catalyzed esterification utilizes alkaline catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) google.combibliotekanauki.plgoogleapis.com. Similar to acid catalysis, these reactions are conducted at high temperatures (e.g., 170°C to 250°C) and often under vacuum google.combibliotekanauki.plgoogleapis.com. The base catalyst deprotonates the hydroxyl groups of polyglycerol, forming alkoxides, which are stronger nucleophiles than the neutral hydroxyl groups. These alkoxides then react with the stearic acid. A critical step following base-catalyzed esterification is the neutralization of the residual catalyst. This is typically achieved by adding a mild acid, such as phosphoric acid (H₃PO₄), while maintaining elevated temperatures and reduced pressure google.com. Incomplete neutralization or improper handling can lead to product degradation or color formation.

Investigation of Reaction Kinetics and Mechanisms in Chemical Synthesis

The kinetics and mechanisms of chemical esterification are complex, especially when dealing with polyglycerols, which are mixtures of oligomers with varying chain lengths and branching.

Mechanisms:

Acid Catalysis (Fischer Esterification): The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol (polyglycerol hydroxyl group), proton transfer, and elimination of water. This is a reversible reaction.

Base Catalysis: The base deprotonates the alcohol, creating a highly nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the fatty acid. This pathway can be faster but is also prone to side reactions like saponification if water is present.

Kinetics: Reaction rates are influenced by temperature, catalyst concentration, and the molar ratio of reactants. Studies on similar esterification reactions suggest that Langmuir-Hinshelwood or pseudo-homogeneous models can describe the kinetics, indicating complex rate dependencies engj.orgundip.ac.id. High temperatures, while accelerating the desired esterification, can also promote undesirable side reactions such as polycondensation and ether formation from polyglycerol dehydration acs.orggoogle.comgoogleapis.com.

By-product Formation and Purity Control in Chemical Processes

Chemical synthesis methods, particularly those employing high temperatures and non-selective catalysts, often lead to the formation of various by-products, impacting product purity and distribution.

By-products: Common by-products include unreacted polyglycerol and stearic acid, mono- and di-esters of polyglycerol, ethers formed from polyglycerol dehydration, and cyclic polyglycerols or esters acs.orggoogle.comgoogleapis.comatamanchemicals.comgoogle.com. The high temperatures can also cause thermal degradation, leading to color and odor impurities. The inherent polydispersity of polyglycerols also contributes to a broad distribution of esterification products.

Purity Control: Ensuring the purity of polyglycerol stearate esters produced via chemical routes involves several steps. Neutralization of catalysts is essential, followed by the removal of generated salts. Washing and solvent extraction can be employed to remove unreacted starting materials and soluble by-products. Careful control of reaction temperature and time is crucial to minimize thermal degradation and side reactions like ether formation and polycondensation acs.orgnih.govacs.orgunimi.it. The use of specific catalysts, such as calcium-containing compounds, has been shown to reduce the formation of cyclic by-products google.com.

Enzymatic Esterification Approaches

Enzymatic esterification offers a greener and often more selective alternative to chemical synthesis, utilizing enzymes, primarily lipases, as biocatalysts.

Biocatalyst Selection and Characterization (e.g., Immobilized Lipases like Novozym 435)

Lipases are enzymes that catalyze the hydrolysis and synthesis of ester bonds. For the synthesis of polyglycerol stearate esters, immobilized lipases are preferred due to their enhanced stability, ease of separation, and reusability.

Biocatalyst: Novozym 435, which is Candida antarctica lipase (B570770) B (CAL-B) immobilized on an acrylic resin, is a highly effective and widely used biocatalyst for this reaction acs.orgnih.govacs.orgunimi.itresearchgate.netmdpi.commedcraveonline.comcsic.esmedcraveonline.com. Other immobilized lipases, such as those from Rhizomucor miehei, can also be employed csic.es.

Characterization and Optimization: Novozym 435 exhibits excellent thermal stability and can be reused for multiple reaction cycles, with studies reporting retained activity for up to 20 cycles acs.orgnih.govacs.orgresearchgate.net. The enzymatic synthesis is typically performed in a solvent-free system, which is environmentally friendly and cost-effective acs.orgnih.govacs.orgunimi.itresearchgate.net. Milder reaction temperatures, around 80°C, are employed compared to chemical methods acs.orgnih.govacs.orgunimi.itresearchgate.net. Optimization studies have identified favorable conditions, including a molar ratio of polyglycerol-2 to stearic acid of 1:1.8 and an enzyme loading of 2.7% (w/w), achieving high conversion rates (over 95%) within approximately 6 hours acs.orgnih.govacs.orgresearchgate.net.

Advantages: Enzymatic esterification offers several advantages:

Milder Conditions: Lower temperatures reduce energy consumption and minimize thermal degradation and side reactions, leading to a cleaner product profile acs.orgnih.govacs.orgunimi.itresearchgate.net.

Higher Selectivity: Lipases often exhibit higher regioselectivity and specificity, resulting in a narrower distribution of ester products and fewer by-products like ethers or cyclic compounds acs.orgnih.govacs.orgunimi.itresearchgate.net.

Simplified Process: The absence of a neutralization step for the catalyst and the ease of enzyme recovery through filtration simplify downstream processing.

Sustainability: The use of renewable raw materials, milder conditions, and enzyme recyclability contribute to a more sustainable and environmentally friendly process.

Compound List

Triglycerol stearate (Polyglycerol stearate ester)

Polyglycerol (PG)

Stearic Acid (SA)

Monoglycerol stearate

Diglycerol (B53887) stearate

this compound (as a specific product within the mixture)

Sulfuric Acid (H₂SO₄)

p-Toluenesulfonic Acid (p-TSA)

Sodium Hydroxide (NaOH)

Potassium Hydroxide (KOH)

Phosphoric Acid (H₃PO₄)

Candida antarctica lipase B (CAL-B)

Novozym 435

Optimization of Enzymatic Reaction Parameters

The efficiency and selectivity of enzymatic synthesis are highly dependent on several key reaction parameters. Research has extensively explored the optimal conditions for lipase-catalyzed esterification reactions involving glycerol and stearic acid or its derivatives.

Temperature: Temperature plays a critical role in enzyme activity and stability. For instance, Candida antarctica lipase B (Cal B), commonly immobilized as Novozym 435, has shown optimal activity in the range of 45°C to 80°C for glycerol stearate synthesis tandfonline.comtandfonline.comresearchgate.netacs.orgunimi.itdss.go.th. Temperatures around 45-60°C are frequently cited for achieving high conversion rates tandfonline.comtandfonline.comresearchgate.netoup.com. However, exceeding certain thresholds, such as above 80-90°C, can lead to enzyme denaturation and a significant loss of activity acs.orgoup.com. Other lipases, such as Lipozyme TL IM and Lipozyme RM IM, also exhibit optimal temperature ranges, typically between 50°C and 70°C for triglyceride synthesis researchgate.netoup.com.

Reactant Molar Ratio: The ratio of glycerol to stearic acid (or its ester donor) is crucial for directing the reaction towards specific products, such as monoglycerides (B3428702). For glyceryl monostearate (GMS) synthesis, a 1:1 molar ratio of glycerol to vinyl stearate has been reported to yield approximately 98% conversion of glycerol tandfonline.comtandfonline.com. In other studies, a molar ratio of 6:1 (glycerol to stearic acid) was found to be optimal for GMS production researchgate.net. For the synthesis of triglycerides, ratios like 1:3 (glycerol:fatty acid) have been employed researchgate.net. An excess of glycerol can favor monoglyceride synthesis by reducing the likelihood of further esterification researchgate.net.

Reaction Time: Reaction times vary depending on the specific lipase, substrate, temperature, and enzyme loading. For instance, achieving high conversion in GMS synthesis can take as little as 3 hours tandfonline.comtandfonline.com, while other processes for triglyceride synthesis might require 12 hours or more researchgate.net. Optimized conditions often aim for shorter reaction times, typically between 3 to 10 hours, to enhance productivity acs.orgunimi.itdss.go.thresearchgate.netnih.govnih.gov.

Table 1: Optimized Parameters for Enzymatic Synthesis of Glycerol Stearate Esters

| Parameter | Optimal Value(s) | Compound / Lipase Example | Reference(s) |

| Temperature (°C) | 45-80 | GMS, TAG, PG2SAEs / Cal B | tandfonline.comtandfonline.comresearchgate.netacs.orgunimi.itdss.go.thresearchgate.netoup.com |

| Glycerol:Stearic Acid Ratio | 1:1 to 6:1 (e.g., 1:1, 6:1, 1:1.8, 1:3) | GMS, TAG, PG2SAEs / Various | tandfonline.comtandfonline.comresearchgate.netacs.orgunimi.itresearchgate.netresearchgate.netnih.gov |

| Enzyme Loading | 2-12% w/w (e.g., 12mg, 2.7%, 8%, 9%) | GMS, TAG, PG2SAEs / Various | tandfonline.comtandfonline.comresearchgate.netacs.orgunimi.itresearchgate.netresearchgate.netnih.govnih.govmdpi.comacs.orgmedcraveonline.com |

| Reaction Time (h) | 3-12 | GMS, TAG, PG2SAEs / Various | tandfonline.comtandfonline.comresearchgate.netacs.orgunimi.itdss.go.thresearchgate.netnih.govnih.gov |

| Example Yield/Conversion | ~98% conversion (Glycerol) tandfonline.comtandfonline.com; ~89% TAG conversion researchgate.net; ~90% GMS conversion researchgate.net | GMS, TAG | tandfonline.comtandfonline.comresearchgate.netresearchgate.net |

Solvent-Free Enzymatic Synthesis Systems

Solvent-free systems are highly desirable for enzymatic esterification due to their environmental benefits, reduced costs, and simplified downstream processing. Many studies have successfully employed solvent-free conditions for the synthesis of glycerol stearate esters. These systems often utilize vacuum or a flow of inert gas, such as nitrogen, to continuously remove the water generated during the esterification reaction, thereby shifting the equilibrium towards product formation and enhancing conversion rates researchgate.netacs.orgunimi.itdss.go.thnih.govsrce.hr. Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) in the absence of solvents, also represents a promising solvent-free approach for producing acylglycerols frontiersin.orgbeilstein-journals.org.

Biocatalyst Reusability and Activity Assessment in Multiple Cycles

The economic viability of enzymatic processes hinges on the reusability of the biocatalyst. Immobilization of lipases onto solid supports significantly enhances their stability and facilitates recovery and reuse. For instance, immobilized Candida antarctica lipase B (Novozym 435) has demonstrated remarkable reusability, maintaining substantial activity over multiple reaction cycles. Reports indicate reusability for up to 4 cycles with minimal activity loss tandfonline.comtandfonline.com, up to 15 cycles without considerable loss researchgate.net, and even up to 20 cycles with only a 15% reduction in residual activity acs.orgunimi.it. Similarly, other immobilized lipases, like Lipozyme RM IM, have shown excellent stability, retaining activity after 80 cycles mdpi.com. The immobilization of lipases in materials such as silica (B1680970) gel has also shown reusability for at least 6 cycles bio-conferences.org. Covalently immobilized enzymes generally exhibit superior reusability compared to physically immobilized counterparts researchgate.net.

Table 2: Biocatalyst Reusability in Glycerol Stearate Synthesis

| Enzyme/Immobilization Method | Number of Cycles | Residual Activity (%) | Notes | Reference(s) |

| Immobilized Cal B (Novozym 435) | 4 | ~96% | ~4% loss of activity | tandfonline.comtandfonline.com |

| Immobilized Cal B (Novozym 435) | 15 | N/A | Remarkable operational stability | researchgate.net |

| Immobilized Cal B (Novozym 435) | 20 | ~85% | 15% reduction (considering assay loss) | acs.orgunimi.it |

| Lipozyme RM IM | 80 | ~99.5% | 0.47% loss of initial activity | mdpi.com |

| Immobilized Lipase (Silica Gel) | 6 | Decreased | Reusable, but activity decreased with reuse | bio-conferences.org |

| Covalently Immobilized Enzyme | 15 | 56% | Compared to physically immobilized (37%) | researchgate.net |

Comparative Analysis of Enzymatic and Chemical Synthesis Yields and Selectivity

Enzymatic synthesis offers significant advantages over traditional chemical esterification methods in terms of selectivity, reaction conditions, and environmental impact.

Selectivity: Chemical synthesis routes often result in a mixture of mono-, di-, and triglycerides, requiring extensive purification steps like molecular distillation to isolate the desired monoglycerides. Enzymatic synthesis, particularly with regioselective lipases, demonstrates much higher selectivity. For example, enzymatic esterification can achieve over 90% pure α-monostearate, whereas chemical methods may yield only about 22.5% purity researchgate.netresearchgate.net. Lipases can specifically target the esterification of glycerol's primary hydroxyl groups, leading to a higher proportion of monoglycerides and minimizing the formation of diglycerides and triglycerides researchgate.netscielo.brpsu.edu. This specificity also reduces the occurrence of unwanted side reactions like acyl migration neliti.compan.olsztyn.plresearchgate.net.

Reaction Conditions and Yields: Chemical esterification typically requires high temperatures (e.g., >100°C) and harsh catalysts unimi.itscielo.br. In contrast, enzymatic synthesis proceeds under mild conditions, generally between 40°C and 80°C unimi.itresearchgate.netscielo.bre3s-conferences.org. These milder conditions not only conserve energy but also prevent the formation of undesirable byproducts, such as trans fats neliti.com. While chemical methods often yield lower product purity due to side reactions, enzymatic processes can achieve high yields and conversions, often exceeding 90% tandfonline.comtandfonline.comresearchgate.netdss.go.th.

Environmental Impact: Enzymatic synthesis is considered a greener alternative. It avoids the use of strong acids or bases and organic solvents, thereby reducing waste generation and minimizing environmental pollution researchgate.netresearchgate.netscielo.bre3s-conferences.orgrsc.org. The mild reaction conditions also contribute to a lower carbon footprint.

Table 3: Comparison of Enzymatic vs. Chemical Synthesis of Glyceryl Stearate

| Feature | Enzymatic Synthesis | Chemical Synthesis | Reference(s) |

| Selectivity | High (e.g., >90% pure α-monostearate) | Low (mixture of mono-, di-, triglycerides) | researchgate.netresearchgate.netscielo.brpsu.edue3s-conferences.org |

| Reaction Conditions | Mild temperature (40-80°C), often solvent-free | High temperature (>100°C), harsh catalysts | unimi.itresearchgate.netscielo.bre3s-conferences.org |

| Byproducts/Waste | Minimal | Significant (e.g., soaps, random reactions) | researchgate.netresearchgate.netscielo.bre3s-conferences.org |

| Yield | High (often >90% conversion) | Variable, often lower due to side reactions | tandfonline.comtandfonline.comresearchgate.netdss.go.th |

| Environmental Impact | Greener, sustainable | Less sustainable, potential for pollution | researchgate.netresearchgate.nete3s-conferences.orgrsc.org |

Compound List

Glycerol Stearate Esters (general term)

Glyceryl Monostearate (GMS)

Glyceryl Distearate

Glyceryl Tristearate

this compound (as per user prompt, interpreted as glycerol stearate esters)

Stearic Acid

Glycerol

Vinyl Stearate

Triacetin

Tricaprylin

Fatty Acids

Medium-Chain Triglycerides (MCTs)

Long-Chain Triglycerides (LCTs)

Structured Lipids (SLs)

Structured Triglycerides (sTAG)

Polyglycerol-2 Stearic Acid Esters (PG2SAEs)

Structural Characterization and Advanced Analytical Techniques for Polyglycerol Stearates

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of polyglycerol stearates, providing information on molecular weight, oligomeric distribution, and isomeric forms.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomeric Species Identification

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like polyglycerol esters. infona.plnih.gov When coupled with liquid chromatography (LC-MS), ESI can resolve and identify linear and cyclic polyglycerol components across a wide range of polymerization degrees (e.g., n=2–23). infona.plcapes.gov.br

The technique allows for the determination of molecular weight distributions of polyglycerol products. infona.pl By analyzing the sample with different adduct ions (e.g., Na+, K+, NH4+) and varying the cone voltage, a reliable molecular weight distribution for each polyglycerol intermediate can be obtained. dss.go.thinfona.pl This information is crucial for calculating important parameters such as number average molecular weight, weight average molecular weight, and polydispersity. dss.go.thinfona.pl

High-Resolution Mass Spectrometry (HRMS) for Molecular Species and Isomer Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules. msesupplies.com This capability is critical for distinguishing between different molecular species and isomers within complex polyglycerol stearate (B1226849) mixtures. researchgate.netnih.gov

When combined with chromatographic separation techniques like SFC or LC, HRMS allows for the detailed structural analysis of the various components. researchgate.netnih.gov For example, studies have used HRMS to construct structural databases of all species present in polyglycerol ester samples, including all probable isomers and cyclic structures. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS instruments, can further aid in the structural elucidation by providing fragmentation patterns that are characteristic of specific isomers.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a valuable technique for the analysis of polyglycerol fatty acid esters like triglycerol stearate. spkx.net.cn This method allows for the determination of the components of the polyglycerol ester by direct sample injection. spkx.net.cn APCI is particularly effective for analyzing triglycerides and diglycerides. scispace.com

In the APCI process, protonated triglycerides are formed, and these molecules can acquire enough energy to fragment within the ion source. psu.edu The primary ions observed are often diglycerol (B53887) (DAG) fragments, which result from the neutral loss of a fatty acid group from the protonated triglyceride. psu.edu This fragmentation pattern, which includes ions of the type [M+H-RCOOH]⁺, provides crucial structural information. aocs.org The analysis of these fragments, along with the molecular ion [M+H]⁺, helps in identifying the specific fatty acids present and their distribution on the polyglycerol backbone. scispace.comaocs.org For instance, the positive ion APCI mass spectrum of a triglyceride like PoPPo (palmitoleoyl-palmitoyl-palmitoleoyl) would show the [M+H]⁺ ion and fragment ions corresponding to the loss of a palmitic or palmitoleic acid. aocs.org HPLC coupled with APCI-MS has been successfully used for the detailed analysis of triglyceride compositions in various oils. upce.czcapes.gov.br

Influence of Adduct Ions and Cone Voltage on Spectral Analysis

The analysis of polyglycerol stearates by mass spectrometry is significantly influenced by the choice of adduct ions and the applied cone voltage. infona.pl The cone voltage, in particular, can be manipulated to induce fragmentation, providing valuable structural details. uvic.ca Increasing the cone voltage raises the energy of ion-neutral collisions, leading to collision-induced dissociation (CID). uvic.ca This controlled fragmentation can be used to sequentially remove ligands or, in the case of polyglycerol esters, the fatty acid chains.

Different adduct ions (e.g., H+, Li+, Na+, K+, Rb+, Cs+, and NH₄⁺) can be used to ionize polyglycerol intermediates, and the optimal combination of adduct ion and cone voltage is necessary to obtain a reliable molecular weight distribution for each specific polyglycerol. infona.plresearchgate.netcapes.gov.br For example, when analyzing wax esters, using a lower cone voltage (e.g., 15 V) with an ammonium (B1175870) acetate (B1210297) additive predominantly shows ammoniated molecular peaks. nih.gov However, increasing the cone voltage to 50 V can make the sodiated and protonated molecular peaks more intense. nih.gov

The formation of different adducts, such as proton and sodium adducts, is common in the mass spectra of lipids. nih.gov The relative intensity of these adduct peaks can be influenced by the availability of ions like sodium in the sample or solvent. nih.gov The selection of the adduct ion and the optimization of the cone voltage are therefore critical steps in achieving a comprehensive and accurate mass spectrometric characterization of this compound, allowing for the determination of molecular weight distribution and other important parameters. infona.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Glycerol (B35011) Backbone and Fatty Acid Proton Signatures

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. nih.gov It provides detailed information about the proton environments in both the glycerol backbone and the stearate fatty acid chains.

The ¹H NMR spectrum of a triacylglycerol displays characteristic signals for different proton groups. nih.gov The protons on the glycerol backbone typically appear in the region of 3.70–5.10 ppm. nih.gov Specifically, the four protons on the primary carbons (sn-1 and sn-3) of the glycerol backbone give a signal that can be used as a reference for the number of glyceride molecules in a sample. oxinst.com The proton on the secondary carbon (sn-2) of the glycerol backbone resonates at a slightly different chemical shift, often around 5.3 ppm. oxinst.com

For the stearate fatty acid chains, the following proton signatures are typically observed:

α-CH₂ protons: The methylene (B1212753) protons adjacent to the carbonyl group (C2) resonate around 2.35 ppm as a triplet. aocs.org

β-CH₂ protons: The methylene protons at the C3 position appear as a multiplet around 1.65 ppm. aocs.org

Bulk methylene protons: The long chain of methylene groups ((CH₂)n) from C3 to C16 gives a broad signal between 1.2 and 1.4 ppm. aocs.org

Terminal methyl protons: The terminal methyl group (CH₃) at the end of the stearate chain (C18) shows a triplet at approximately 0.88 ppm. aocs.org

The integration of these signals in the ¹H NMR spectrum allows for the quantitative analysis of the different components in a glyceride mixture. nih.gov

¹³C NMR for Carbonyl Carbons and Regioisomeric Distribution Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a key technique for analyzing the carbon skeleton of this compound, providing specific insights into the carbonyl carbons and the distribution of fatty acids on the glycerol backbone (regioisomerism). ajol.inforesearchgate.net

The ¹³C NMR spectrum of triacylglycerols shows distinct regions that are informative about their structure. ajol.info The carbonyl carbon (C=O) region, typically between 172.50 ppm and 173.60 ppm, is particularly important. mdpi.com The chemical shift of the carbonyl carbon can differentiate between fatty acids esterified at the primary (sn-1,3) and secondary (sn-2) positions of the glycerol backbone. researchgate.net Generally, carbonyl carbons of acyl chains at the sn-1,3 positions are shifted to a higher frequency compared to those at the sn-2 position. mdpi.com

For instance, in a mixture of triacylglycerols, the carbonyl carbons of saturated fatty acids like stearic acid will have distinct chemical shifts depending on their position. uc.pt This difference in chemical shifts allows for the analysis of the regioisomeric distribution. For example, the presence of extra peaks in the ¹³C spectrum can indicate a modification in the positional distribution of the acyl chains, such as the formation of SSU-type (Saturated-Saturated-Unsaturated) from SUS-type (Saturated-Unsaturated-Saturated) triacylglycerols. mdpi.com

The chemical shifts of other carbons in the stearate chain, such as the C-2 carbons (adjacent to the carbonyl), also show sensitivity to their position on the glycerol backbone. mdpi.com By analyzing these specific regions in the ¹³C NMR spectrum, it is possible to determine the composition and positional distribution of the stearate chains in triglycerol. ajol.info

Table 1: Illustrative ¹³C NMR Chemical Shifts (ppm) for Triacylglycerols Note: This table provides a general range and specific examples may vary based on solvent and specific molecular environment.

| Carbon Group | Chemical Shift (ppm) | Reference |

| Carbonyl (C=O) at sn-1,3 | ~173.3 | ajol.info |

| Carbonyl (C=O) at sn-2 | ~172.9 | ajol.info |

| C-2 of Saturated Fatty Acid at sn-1,3 | ~34.08 | mdpi.com |

| Glycerol C-1, C-3 | ~62.1 | researchgate.net |

| Glycerol C-2 | ~68.4 | researchgate.net |

Quantitative NMR (qNMR) for Compositional Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a precise and accurate method for determining the composition of glyceride mixtures, including this compound, without the need for calibration standards. nih.gov This technique allows for the simultaneous quantification of various components such as mono-, di-, and triglycerides, as well as their positional isomers. nih.gov

In ¹H qNMR, the integral values of specific proton signals are used to determine the relative amounts of each component. nih.gov For instance, the signals from the glycerol backbone protons can be compared to the signals from the fatty acid chain protons to quantify the degree of esterification. The accuracy of qNMR relies on proper experimental setup, including ensuring complete relaxation of the nuclei between pulses, which is achieved by setting the relaxation delay (d1) to at least five times the longitudinal relaxation time (T1) of the signals being quantified. researchgate.net

¹³C qNMR can also be employed for quantitative analysis, particularly for determining the fatty acid composition and their positional distribution. nih.gov By using inverse gated decoupling pulse sequences, the nuclear Overhauser effect (NOE) can be suppressed, allowing for accurate integration of the carbon signals. uoc.gr This is especially useful for integrating the carbonyl carbon signals to quantify the relative percentages of different fatty acid types and their regioisomers. mdpi.com

The qNMR methodology has been successfully applied to analyze the composition of various oils and fats, demonstrating its potential for quality control and characterization of complex glyceride samples like this compound. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Ester Bond Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for confirming the presence of functional groups, and it is particularly useful for identifying the ester bonds in this compound. The formation of the ester linkage during the synthesis of this compound can be monitored by observing the characteristic absorption bands in the FT-IR spectrum. google.com

The most significant peak for confirming the presence of an ester is the carbonyl (C=O) stretching vibration. ikm.org.my In triacylglycerols, this band appears as a strong absorption typically around 1746 cm⁻¹. mdpi.com The presence of a strong peak in this region is clear evidence of the ester functional group. For comparison, the C=O absorption of a free fatty acid appears at a slightly lower wavenumber, around 1711 cm⁻¹. tandfonline.com

Other important bands in the FT-IR spectrum of this compound include:

C-O stretching: The stretching of the C-O bond of the ester group results in a band typically observed around 1187 cm⁻¹. researchgate.net

C-H stretching: The asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the stearate chains are found in the region of 2850-3000 cm⁻¹. mdpi.com

Ether C-O stretching: The C-O stretching of the ether linkages within the polyglycerol backbone can be observed in the 1000-1150 cm⁻¹ region. researchgate.net

The monitoring of the carbonyl peak intensity can be used to follow the progress of esterification reactions. FT-IR provides a straightforward and reliable method for the structural confirmation of this compound.

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Ester Carbonyl | C=O Stretch | ~1746 | mdpi.com |

| Ester C-O | C-O Stretch | ~1187 | researchgate.net |

| Alkyl C-H | Stretch | 2850-3000 | mdpi.com |

| Polyglycerol Ether | C-O Stretch | 1000-1150 | researchgate.net |

Determination of Esterification Efficiency and Degree of Substitution

The efficacy of the synthesis process for polyglycerol stearates is critically evaluated by determining the esterification efficiency and the degree of substitution (DS). Esterification efficiency quantifies the extent to which the starting materials, polyglycerol and stearic acid, have reacted to form esters. The degree of substitution refers to the average number of fatty acid molecules that have been esterified to a single polyglycerol molecule.

Several analytical methods are employed to measure these parameters. A common approach involves monitoring the reduction of the acid value during the esterification reaction. The acid value, which corresponds to the amount of unreacted stearic acid, can be determined by potentiometric titration. bibliotekanauki.pl For instance, in an optimized enzymatic synthesis of polyglyceryl esters, an esterification efficiency of 95.82% was achieved, which aligned closely with the predicted value from response surface methodology (RSM). researchgate.net Another study using Novozym 435 as a catalyst reported esterification rates of 93% to 98%. researchgate.net

The degree of substitution and the distribution of mono-, di-, and tri-esters are complex yet crucial characteristics of the final product. These are typically analyzed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), can separate and quantify the different ester species. researchgate.netspkx.net.cnnih.gov One study using HPLC-ELSD estimated the composition of a polyglycerol ester sample to contain significant portions of mono- and di-fatty acid esters, along with smaller amounts of tri- and tetra-esters. researchgate.net

Gas Chromatography (GC) is also a powerful tool, particularly after a pre-fractionation step. A method involving fractionation on a silica (B1680970) gel column followed by GC analysis of the derivatized fractions allows for the quantitative analysis of monoesters and diesters of di- and triglycerol. gerli.comnih.gov Confirmation of the identity of these species is often achieved through LC-MS analysis. nih.govgerli.com The product of esterifying stearic acid with polyols was found to contain mainly mono- (36.8%) and diesters (31.5%) of polyols. bibliotekanauki.pl

The table below summarizes findings on the relative composition of polyglycerol ester mixtures, illustrating the distribution of different degrees of substitution.

| Component | Relative Abundance (Temperature Gradient Mode) (%) researchgate.net | Relative Abundance (Solvent Gradient Mode) (%) researchgate.net | Composition in Enzymatic Synthesis (E) (%) nih.gov | Composition in Chemical Synthesis (C) (%) nih.gov |

| Non-reacted Polyglycerols | 20.2 ± 0.4 | 22.6 ± 0.5 | 15 | 11 |

| Mono-fatty acid esters | 44.4 ± 1.9 | 34.1 ± 1.4 | 35 | 33 |

| Di-fatty acid esters | 26.2 ± 1.5 | 27.9 ± 1.7 | 40 | 35 |

| Tri-fatty acid esters | 7.7 ± 0.7 | 12.6 ± 1.0 | 10 | 4 |

| Tetra-fatty acid esters | 1.4 ± 0.2 | 2.8 ± 0.3 | - | - |

| Other Esters | - | - | - | 17 |

Data is compiled from different studies and reaction conditions, presented for illustrative purposes.

Analysis of Unreacted Substrates (Polyglycerol, Stearic Acid)

A comprehensive characterization of this compound requires the quantification of any unreacted starting materials, namely polyglycerol and stearic acid. The presence of these substrates can influence the physicochemical properties and functionality of the final product.

The amount of residual, unreacted fatty acids is typically determined by measuring the acid value of the product mixture via titration. bibliotekanauki.pltanta.edu.eg For example, one synthesis protocol for polyglycerol esters targets an acid value of less than 2, indicating a very low level of remaining free fatty acids. tanta.edu.eg

Analyzing unreacted polyglycerol is more complex due to the structural similarity between the unreacted polyol and the hydrophilic portion of the ester product. A common and effective method involves saponification (alkaline hydrolysis) of the ester bonds. google.comresearchgate.net This process cleaves the fatty acids from the polyglycerol backbone, allowing the resulting polyglycerols to be separated and analyzed. The separation of the liberated fatty acids (as salts) from the polyglycerols can be achieved by extraction with a non-polar solvent like petroleum ether after acidification. researchgate.netgoogle.com

Once the polyglycerol fraction is isolated, it can be analyzed quantitatively using Gas Chromatography (GC) after derivatization into trimethylsilyl (B98337) (TMS) ethers. researchgate.netgoogle.com This GC method can identify and quantify the distribution of glycerol, diglycerol, triglycerol, and higher oligomers. researchgate.net High-Performance Liquid Chromatography (HPLC) is also used for the analysis of the unreacted polyglycerol content. researchgate.net In one analysis, the content of non-reacted polyglycerols in a sample was estimated to be between 20.2% and 22.6%. researchgate.net

The table below outlines the primary techniques for analyzing unreacted substrates.

| Analyte | Analytical Technique | Principle | Reference |

| Unreacted Stearic Acid | Potentiometric Titration | Measures the acid value, which correlates to the concentration of free carboxylic acid groups. | bibliotekanauki.pl |

| Unreacted Polyglycerol | Gas Chromatography (GC) after Saponification and Derivatization | Esters are hydrolyzed, fatty acids are removed, and the isolated polyglycerols are derivatized (silylated) to make them volatile for GC analysis. | researchgate.netresearchgate.netgoogle.com |

| Unreacted Polyglycerol | High-Performance Liquid Chromatography (HPLC) | Separates components based on their affinity for the stationary and mobile phases, allowing for quantification of the unreacted polyglycerol fraction. | researchgate.net |

Molecular Weight Distribution and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining these properties. google.commdpi.com The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones, allowing for the determination of the entire molecular weight distribution. For polyglycerol esters, analysis may first require alkaline hydrolysis to isolate the polyglycerol backbone, which is then analyzed by GPC. google.com

In one study, GPC analysis of polyglycerol synthesized under specific conditions revealed a weight-average molecular weight (Mw) of 704 Da and a polydispersity (D) of 2.1. mdpi.com Another synthesis yielded a product with an Mw of 725 Da and a PDI of 2.3. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another advanced technique used to determine the molecular weight distribution of polyglycerols. researchgate.net This method provides detailed information about the different oligomers present in a sample by measuring their mass-to-charge ratio. researchgate.net

The table below shows example data for molecular weight characteristics of polyglycerol samples obtained under different synthesis conditions.

| Synthesis Condition | Technique | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI or D) | Reference |

| Open Reactor, 16h, 237 °C | GPC | 704 | 2.1 | mdpi.com |

| Microwave Reactor | GPC | 725 | 2.3 | mdpi.com |

| 130°C, 1.5% Catalyst | MALDI-TOF-MS | Not Reported | Not Reported | researchgate.net |

| 170°C, 5.2% Catalyst | MALDI-TOF-MS | Not Reported | Not Reported | researchgate.net |

The MALDI-TOF-MS study provided spectra showing the distribution but did not report calculated Mw or PDI values in the abstract.

Molecular Architecture and Structure Function Relationships

Stereochemistry of the Polyglycerol Backbone and its Influence on Esterification

The polyglycerol backbone of triglycerol stearate (B1226849) is formed through the polymerization of glycerol (B35011), a trifunctional molecule. This process can involve either the primary or secondary hydroxyl groups of glycerol. When only primary hydroxyls react, the resulting polyglycerol is linear. However, the involvement of secondary hydroxyl groups leads to the formation of branched chains gerli.com.

This structural variability, or stereochemistry, is crucial as it directly influences the subsequent esterification with stearic acid. The number of possible isomers increases significantly with each additional glycerol unit; for a triglycerol backbone, there are eight different linear isomers alone gerli.com. The availability and accessibility of primary versus secondary hydroxyl groups affect where the stearic acid molecules can attach. Enzymatic synthesis methods, for example, often show a high degree of regioselectivity, favoring the primary hydroxyl positions for esterification nih.gov. The specific arrangement of these glycerol units and the resulting branches create a unique three-dimensional structure that determines the number and location of sites available for esterification, ultimately impacting the final properties of the triglycerol stearate molecule.

Positional Isomerism of Stearic Acid on the Polyglycerol Backbone (e.g., sn-1, sn-2, sn-3 positions)

Positional isomerism refers to the specific attachment points of the stearic acid chains onto the triglycerol backbone. Commercial production of polyglyceryl esters typically results in a complex mixture of molecules that vary in the degree of polymerization, as well as the type and position of the esterified fatty acid gerli.com. For a triglycerol backbone, which has multiple available hydroxyl groups, stearic acid can attach at various positions, creating monoesters, diesters, and higher esters gerli.com.

Impact of Polyglycerol Degree of Polymerization on Molecular Structure

The degree of polymerization (DP) of the polyglycerol backbone is a fundamental parameter that shapes the molecular structure and properties of this compound mdpi.com. As the number of glycerol units increases, the hydrophilic portion of the molecule becomes larger and more dominant. This directly impacts the hydrophile-lipophile balance (HLB), a critical value for surfactants. An increase in the DP of the polyglycerol moiety leads to a higher HLB value, indicating greater hydrophilicity mdpi.comcnchemsino.com.

This structural modification allows for the creation of a wide range of polyglyceryl esters with HLB values spanning from 3 to 14 semanticscholar.org. Consequently, the functionality can be tailored for specific applications. For instance, esters with a higher degree of polymerization are more water-soluble and are effective in forming oil-in-water emulsions, often resulting in smaller and more stable emulsion particles cnchemsino.comresearchgate.net. Conversely, a lower DP results in a more lipophilic molecule cnchemsino.com. The exponential increase in possible isomers with higher DP further adds to the structural complexity of these compounds gerli.com.

Table 1: Effect of Polyglycerol DP on Emulsion Properties

| Property | Low Degree of Polymerization | High Degree of Polymerization |

|---|---|---|

| Hydrophilicity | Lower | Higher |

| HLB Value | Lower | Higher |

| Typical Emulsion Type | Water-in-Oil (w/o) | Oil-in-Water (o/w) |

| Emulsion Particle Size | Larger | Smaller researchgate.net |

| Emulsion Stability | Lower | Higher researchgate.net |

Role of Cyclic Structures in Polyglycerol Backbones

During the polymerization of glycerol, intramolecular reactions can occur, leading to the formation of cyclic structures within the polyglycerol backbone gerli.comnih.gov. The presence and proportion of these cyclic components can significantly alter the molecular architecture and function of the resulting this compound.

Influence of Fatty Acid Chain Length and Saturation on Overall Structure

The properties of the fatty acid component—in this case, stearic acid—are as crucial as the polyglycerol backbone in defining the final structure of the molecule. Stearic acid is a long-chain (C18), saturated fatty acid. Its significant length contributes a strongly hydrophobic (lipophilic) character to the molecule mdpi.comtanta.edu.eg.

Table 2: Influence of Fatty Acid Properties on Polyglycerol Ester Structure

| Fatty Acid Characteristic | Influence on Molecular Structure & Properties | Example |

|---|---|---|

| Long Carbon Chain | Increases hydrophobicity; Lowers HLB value mdpi.comtanta.edu.eg. | Stearic Acid (C18) |

| Short Carbon Chain | Increases hydrophilicity; Raises HLB value tanta.edu.eg. | Lauric Acid (C12) |

| Saturated | Promotes closer molecular packing; Can influence fat crystallization cnchemsino.com. | Stearic Acid |

| Unsaturated | Introduces kinks in the chain; Slightly increases hydrophilicity tanta.edu.eg. | Oleic Acid |

Supramolecular Organization and Interfacial Phenomena

Self-Assembly Mechanisms of Triglycerol Stearate (B1226849)

The dual hydrophilic-lipophilic character of triglycerol stearate drives its spontaneous organization in solution to minimize unfavorable interactions between its hydrophobic tail and water. This process, known as self-assembly, leads to the formation of various ordered structures. illinois.edu The specific architecture of these assemblies is influenced by factors such as concentration, temperature, and the presence of other molecules. walshmedicalmedia.comwikipedia.org

The CMC is a critical parameter for surfactants, as it marks the point of significant change in the physicochemical properties of the solution, such as surface tension. wikipedia.org For polyglycerol fatty acid esters (PGFEs) in general, the CMC is influenced by the degree of polymerization of the polyglycerol head and the length of the fatty acid tail. mdpi.com An increase in the average degree of polymerization of the polyglycerol moiety tends to increase the CMC, while a longer fatty acid chain, like stearic acid, typically decreases the CMC. mdpi.com

Beyond simple micelles, this compound and other amphiphilic lipids can form more complex colloidal structures such as vesicles. nih.govroyalsocietypublishing.org Vesicles are spherical bilayers enclosing an aqueous core, and their formation is often observed with lipids that have a suitable geometry. The presence of glycerides has been shown to be important for vesicle formation. nih.gov

Research on triglycerol monostearate (TG-18) has demonstrated its ability to self-assemble into lamellar structures upon cooling from a heated solution. These lamellar structures can further organize into higher-order fibrous assemblies, forming a hydrogel. researchgate.net This indicates a rich polymorphism in the self-assembly behavior of this compound, extending beyond simple micellar aggregates. The formation of these various structures, including liquid crystalline phases, is a key aspect of the functionality of polyglycerol esters. atamanchemicals.com The specific type of colloidal structure formed can be influenced by the presence of other components in a formulation. researchgate.net

Interfacial Tension and Surface Activity Studies

A primary function of surfactants like this compound is to reduce the interfacial tension between immiscible phases, such as oil and water. nih.goviptsalipur.org This surface activity is a direct consequence of its amphiphilic molecules adsorbing at the interface, orienting themselves to interact favorably with both phases. ethz.ch

Polyglycerol stearates are effective at lowering the interfacial tension between oil and water. researchgate.net For instance, studies on polyglyceryl-2 stearate have shown a significant decrease in the interfacial tension of a sunflower oil/water system from approximately 20 mN/m to about 2 mN/m as the surfactant concentration increased. mdpi.comresearchgate.net This reduction in interfacial tension facilitates the formation of smaller droplets and enhances the stability of emulsions. mdpi.com The efficiency of interfacial tension reduction can be influenced by the method of synthesis (chemical vs. enzymatic), which can affect the purity and composition of the polyglycerol ester. researchgate.net

The general trend observed is that as the concentration of the polyglycerol stearate increases, the interfacial tension decreases until it reaches a plateau, often corresponding to the CMC where the interface becomes saturated with surfactant molecules. mdpi.com

The Hydrophilic-Lipophilic Balance (HLB) value is a crucial parameter that characterizes the relative strength of the hydrophilic and lipophilic portions of a surfactant molecule and predicts its surface activity. mdpi.comtanta.edu.eg Polyglycerol esters, including this compound, can be synthesized to have a wide range of HLB values, typically from 2 to 16, by varying the degree of polymerization of the polyglycerol head, the length of the fatty acid chain, and the degree of esterification. cnchemsino.com

The HLB value directly impacts the emulsifying behavior of the surfactant. cnchemsino.comatamanchemicals.com For polyglycerol fatty acid esters, those with higher HLB values (greater than 9) tend to form oil-in-water (o/w) emulsions, while those with lower HLB values (less than 9) are more suited for water-in-oil (w/o) emulsions. mdpi.com Therefore, the HLB value of this compound is a key determinant of its application as an emulsifier.

| Property | Influence on HLB Value | Reference |

| Degree of Polyglycerol Polymerization | Increases with increasing polymerization | mdpi.com |

| Fatty Acid Chain Length | Decreases with increasing chain length | mdpi.com |

| Degree of Esterification | Decreases with increasing esterification | mdpi.com |

Fundamental Emulsification Mechanisms

The primary mechanism by which this compound and other emulsifiers stabilize emulsions is by forming a protective film at the oil-water interface. nih.govulprospector.com This occurs through several key actions:

Reduction of Interfacial Tension : By adsorbing at the interface, this compound lowers the energy required to create new surface area, making it easier to break down large droplets into smaller ones during homogenization. nih.govmdpi.com

Formation of a Physical Barrier : The adsorbed layer of surfactant molecules creates a physical barrier around the dispersed droplets, preventing them from coming into direct contact and coalescing. nih.gov

Steric Hindrance : The hydrophilic polyglycerol heads extend into the aqueous phase, creating a repulsive steric hindrance that further contributes to the stability of the emulsion by preventing droplets from approaching each other too closely.

In some systems, particularly with combinations of high and low HLB surfactants, lamellar gel networks can form. These are bilayer structures that can swell and bind water, creating a highly stable emulsion structure due to very low interfacial tension. ulprospector.com The ability of polyglycerol esters to form such structures contributes to their versatility as emulsifiers. atamanchemicals.com

Stabilization Mechanisms of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

The type of emulsion this compound stabilizes is largely dependent on its hydrophilic-lipophile balance (HLB), with higher HLB values favoring oil-in-water (O/W) emulsions and lower values favoring water-in-oil (W/O) systems. mdpi.com It achieves stabilization through several distinct mechanisms in both types of emulsions.

Oil-in-Water (O/W) Emulsion Stabilization

In O/W emulsions, where oil droplets are dispersed in a continuous aqueous phase, this compound employs multiple mechanisms to prevent droplet coalescence and maintain stability.

Formation of Lamellar Liquid Crystalline Structures: A primary stabilization mechanism involves the formation of ordered structures at the oil-water interface. mdpi.com this compound, often in conjunction with co-emulsifiers like glyceryl stearate and stearyl alcohol, assembles into lamellar liquid crystalline phases. glenncorp.comulprospector.com These layered structures form a rigid, viscoelastic film around the oil droplets, creating a robust mechanical barrier that hinders coalescence. mdpi.com The stability of these emulsions is directly related to the rigidity of this interfacial film. mdpi.com

Steric Hindrance: The relatively large and hydrated triglycerol head group extends into the aqueous phase, forming a protective layer around the oil droplets. This layer creates a physical, or steric, barrier that prevents droplets from approaching one another closely enough to merge. mdpi.com

Interfacial Nucleation and Crystallization: In O/W emulsions containing crystallizable fats, such as dairy creams, this compound can act as a template for nucleation. nih.gov The lipophilic stearate tail, oriented into the oil droplet, can promote the heterogeneous nucleation of fat crystals directly at the interface, reinforcing the droplet surface and improving stability. nih.gov

Competitive Adsorption and Protein Displacement: In complex food systems like recombined dairy cream, this compound demonstrates superior surface activity compared to milk proteins. Adding it to these emulsions leads to the displacement of a significant portion of the adsorbed proteins from the oil-water interface. researchgate.netresearchgate.net This results in a more stable emulsion, as the emulsifier network can form a more coherent and resilient interfacial film than the original protein layer. Research shows that increasing the concentration of triglycerol monostearate (TGMS) in dairy cream effectively reduces the amount of protein at the interface, which correlates with improved whipping properties and stability. researchgate.net

Table 1: Effect of Triglycerol Monostearate (TGMS) Concentration on Interfacial Protein in Recombined Dairy Cream

| TGMS Concentration (w/w) | Adsorbed Protein Mass at Interface (%) |

| 0% | 1.14 ± 0.01 |

| 0.5% | 0.60 ± 0.04 |

Data sourced from studies on recombined dairy cream, indicating the displacement of proteins from the fat globule surface upon addition of TGMS. researchgate.net

Water-in-Oil (W/O) Emulsion Stabilization

In W/O emulsions, where water droplets are dispersed in a continuous oil phase, stabilization relies predominantly on interactions within the non-polar medium.

Steric Stabilization: The primary mechanism for stabilizing W/O emulsions is steric repulsion. researchgate.net Due to the low electrical conductivity of the continuous oil phase, electrostatic repulsion is ineffective. researchgate.net The hydrophobic stearic acid tails of the this compound molecules extend from the water droplet surface into the surrounding oil. This creates a bulky steric barrier that physically prevents the water droplets from coming into contact and coalescing. researchgate.net

Interfacial Crystallization: Similar to the mechanism in O/W emulsions, this compound can promote the crystallization of fats at the interface in W/O systems. Molecular compatibility between the emulsifier's stearate chain and the fatty acid chains of triglycerides in the oil phase can trigger nucleation at the droplet surface. acs.org This leads to the formation of a solid lipid shell encapsulating the water droplets, a mechanism that provides powerful stabilization akin to Pickering stabilization. acs.org

Crystallization Behavior and Polymorphism of Polyglycerol Stearates

Advanced Characterization of Crystalline States

Powder X-ray Diffraction (PXRD) for Crystal Packing and Polymorphic State

Powder X-ray Diffraction (PXRD) is a fundamental technique for elucidating the crystalline structure and polymorphic state of lipid compounds. Glyceryl tristearate (tristearin), a simple triglyceride where all three glycerol (B35011) hydroxyl groups are esterified with stearic acid, is known to exhibit polymorphism mdpi.commdpi.com. It can crystallize into at least three distinct polymorphic forms, identified by their unique melting points: an α-form melting around 54 °C, an intermediate form at approximately 65 °C, and a more stable β-form melting at around 72.5 °C mdpi.commdpi.com.

Studies on asymmetrical triacylglycerols (TAGs), such as 1-butyryl 2-stearoyl 3-palmitoyl-glycerol (BuSP), provide further insight into crystal packing. PXRD analysis of BuSP has revealed the presence of an α-form characterized by short spacings of approximately 4.10 Å and a long spacing of about 56.9 Å. Upon further isothermal holding, BuSP undergoes a polymorphic transformation to a more stable β′-polymorph, which exhibits short spacings of 4.33 Å, 4.14 Å, and 3.80 Å, and a long spacing of approximately 51.2 Å. This β′-form represents a triple-chain-length (3L) lamellar structure with a molecular tilt angle of around 32° rsc.orgresearchgate.net. The β′-polymorph is often the most stable observed form in the absence of the β-form rsc.org.

Research on related compounds, such as stearins modified with stearic sucrose (B13894) ester (SE S-170), indicates that these additives can influence the crystallization of α and β forms, sometimes inhibiting the formation of β′ polymorphs, or conversely, favoring specific β′ polymorphs depending on the conditions psu.edu.

Polarized Light Microscopy (PLM) for Crystal Morphology

Polarized Light Microscopy (PLM) is a powerful optical technique used to visualize the morphology, size, and arrangement of lipid crystals. By employing polarizing filters, PLM reveals birefringence, a property exhibited by anisotropic crystalline structures, allowing for the differentiation of various lipid phases and crystal habits arvojournals.orgnasa.gov.

In lipid systems, PLM has been instrumental in characterizing crystal morphology. For instance, glyceryl mono-stearate (GMS), a related monoglyceride, has been observed to form needle-like crystal networks, which contribute to the hardness of lipid structures researchgate.net. In contrast, glyceryl mono-palmitin (GMP) tends to form clustered crystallites researchgate.net. Studies involving stearic acid-containing molecules have shown distinct crystal habits: stearic acid itself crystallizes as 2-D platelets, while trihydroxystearin forms 3-D spheres psu.edu. These morphological differences are critical, as they influence the bulk properties of the fat system, such as texture and stability researchgate.net. Emulsifiers, including polyglycerol esters, can act as crystal habit modifiers, influencing the self-assembly of TAG molecules into specific crystalline structures researchgate.nettandfonline.com.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure

Small-Angle X-ray Scattering (SAXS), often coupled with Wide-Angle X-ray Scattering (WAXS), provides crucial information about the supramolecular organization and nanostructure of lipid crystals. SAXS probes structures at the molecular to mesoscopic level, typically in the range of 1-100 nm rsc.org.

Studies on TAGs, including those relevant to triglyceryl stearate (B1226849) and its analogues, reveal that TAG molecules self-assemble into lamellar phases. These lamellar structures can stack epitaxially, driven by van der Waals forces, to form crystalline nanoplatelets (CNPs) rsc.org. The arrangement of fatty acyl chains within these structures can result in different lamellar stacking types, such as double-chain-length (2L) or triple-chain-length (3L) structures rsc.org. For example, in the BuSP system, the α-form exhibits a long spacing of approximately 56.9 Å, indicative of a specific lamellar packing, while the β′-form shows a long spacing of 51.2 Å, consistent with a 3L structure rsc.orgresearchgate.net. Research using SAXS and WAXS has also demonstrated how additives can influence the formation of specific polymorphic forms, such as promoting α and β forms while inhibiting β′ forms in certain stearin (B3432776) systems psu.edu.

Triglycerol Stearate as a Crystallization Modifier in Lipid Systems

Polyglycerol stearates (PGEs) and other related emulsifiers play a significant role as crystallization modifiers in lipid systems. They can influence the nucleation and growth kinetics of TAGs, thereby controlling the final crystal structure, size, and polymorphic form nih.govbham.ac.uk.

Glyceryl tristearate (tristearin) itself is recognized for its function as a crystallization accelerator in certain food products, such as cocoa products, and as a formulation aid in confections mdpi.com. By influencing the rate of nucleation and crystal growth, these compounds can modify the solid fat content (SFC), texture, and stability of lipid-based formulations. The ability of emulsifiers to alter crystal morphology and promote specific polymorphic transformations is crucial for tailoring the physical properties of fats for various industrial applications psu.edutandfonline.comnih.gov.

Compound List

this compound

Glyceryl tristearate (Tristearin)

Polyglycerol stearate (general term)

Polyglyceryl-4 stearate

Polyglyceryl-6 stearate

Polyglyceryl-10 stearate

Polyglyceryl-3 stearate

1-butyryl 2-stearoyl 3-palmitoyl-glycerol (BuSP)

Triacylglycerol (TAG)

Glyceryl mono-stearate (GMS)

Glyceryl mono-palmitin (GMP)

Stearic acid

Stearine

Palmitic acid

Oleic acid

Trilaurin (LaLaLa)

Trimyristin (MMM)

Tripalmitin (PPP)

Stearyl alcohol

Hentriacontane

Melissic acid

Lauric acid

Behenic acid

Cholesteryl esters

Triolein

1,3-Dipalmitoyl-2-stearoyl-sn-glycerol (PSP)

Mango kernel fats (MKFs)

Lecithin-stearic acid (LSa)

Lecithin-sorbitan tristearate (LSt)

Sorbitan tristearate (STS)

Sucrose stearate (S-370)

12-hydroxystearic acid (12HSA)

Trihydroxystearin

Rheological Properties and Viscoelasticity of Polyglycerol Stearate Systems

Viscosity and Flow Behavior Characterization

Polyglycerol stearate (B1226849) (PGS) systems exhibit a range of viscosity profiles and flow behaviors, which are highly dependent on their composition and environment. Generally, the addition of polyglycerol esters (PGEs) to emulsions increases the system's viscosity. nih.govmdpi.com This effect is attributed to a reduction in the size of dispersed fat globules, which leads to increased interparticle interactions and greater resistance to spatial dislocation. nih.gov For instance, in recombined dairy cream emulsions, the addition of PGEs at concentrations up to 1.2% increased the viscosity from a baseline of 41.92 cP to a range of 73.50–100 cP. nih.govmdpi.com

The flow behavior of systems containing PGEs is typically non-Newtonian, specifically demonstrating shear-thinning or pseudoplastic characteristics. nih.gov This means that the viscosity of the system decreases as the applied shear rate increases. nih.gov This behavior is common in emulsions, gels, and polymer solutions and is generally caused by microscale structural rearrangements within the fluid under shear stress. nih.gov In lecithin/n-decane solutions, the addition of PGFEs transformed the system into a highly viscoelastic solution, significantly increasing the zero-shear-rate viscosity (η₀) as the concentration of the ester rose. mdpi.com

| Parameter | Value (Without PGE) | Value (With PGE) | Reference |

|---|---|---|---|

| Concentration of PGE | 0% | 0% - 1.2% | nih.gov |

| Viscosity | 41.92 cP | 73.50 - 100 cP | nih.govmdpi.com |

Elastic Moduli (G') and Viscous Moduli (G'') Analysis

In many systems, such as composite gels, a state where G' is larger than G'' signifies the characteristics of a solid-like gel. researchgate.net The addition of related amphiphiles like glycerol (B35011) monostearate (GMS) to ethylcellulose-based oleogels has been shown to increase both G' and G'' values by an order of magnitude, indicating a significant enhancement in the structural strength of the gel network. mdpi.com This is attributed to hydrogen bonding between the GMS and the polymer. mdpi.com

Furthermore, the molecular structure of the polyglycerol ester itself plays a crucial role. Studies on fractionated polyglycerol esters have revealed that more polar fractions exhibit higher elastic moduli compared to the unfractionated mixture or less polar fractions. nih.govresearchgate.net This suggests that the arrangement and interaction of the more hydrophilic components contribute more significantly to the elastic, solid-like properties of the interfacial film. nih.govresearchgate.net

| PGE Characteristic | Effect on Elastic Modulus (G') | Reference |

|---|---|---|

| Addition to Polymer Oleogels (e.g., GMS) | Increases G' significantly | mdpi.com |

| Higher Polarity Fraction | Higher G' compared to full mixture | nih.govresearchgate.net |

| Lower Polarity Fraction | Lower G' compared to full mixture | nih.govresearchgate.net |

Shear Rate and Temperature Dependence of Rheological Parameters

The rheological parameters of polyglycerol stearate systems are highly sensitive to external conditions such as shear rate and temperature. As mentioned, these systems often exhibit pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases. nih.govresearchgate.net This is a desirable property in many applications, as the product can maintain a stable structure at rest but flow easily during processing or application. researchgate.net

Temperature also has a profound effect on viscosity. Generally, for polyglycerol stearate systems, viscosity decreases as the temperature rises. researchgate.netdiva-portal.org This inverse relationship can often be described by an Arrhenius-type equation, where the flow activation energy represents the sensitivity of the viscosity to temperature changes. researchgate.netinternational-agrophysics.org In lamellar mesophases formed with nonionic surfactants, a drop in viscosity was observed with increases in both temperature and shear rate. Similarly, the shear viscosity of dispersions containing microfibrillated cellulose (B213188) decreased with increasing temperature. diva-portal.org This behavior is due to increased molecular mobility and a weakening of the internal network structure at higher temperatures. diva-portal.org

Influence of Concentration and Molecular Structure on Rheological Profiles

The concentration of polyglycerol stearate is a primary determinant of the rheological properties of a system. An increase in the concentration of PGEs typically leads to a significant increase in viscosity. nih.govmdpi.commdpi.com For example, studies on recombined dairy cream emulsions showed a direct correlation between PGE concentration (in the 0–1.2% range) and increased viscosity. nih.govmdpi.com This is due to the greater number of emulsifier molecules available to reduce droplet size and enhance particle interactions. nih.gov

The molecular structure of the polyglycerol ester—including the degree of polymerization of the glycerol head, the length and type of the fatty acid tail (stearate in this case), and the degree of esterification—profoundly influences its rheological impact. nih.govmdpi.comacs.org

Degree of Polymerization : A higher degree of polymerization in the polyglycerol head can lead to different interfacial properties. For instance, polyglyceryl-10 monostearate (PMS), with a high degree of polymerization, was found to have a different effect on the elasticity of dairy cream emulsions compared to triglycerol monostearate (TMS). nih.govmdpi.com The higher molecular weight of PMS can result in a thicker adsorption layer on fat globules. mdpi.com

Fatty Acid Chain : While this article focuses on stearate, comparing it with other fatty acids illustrates the principle. Triglycerol monolaurate (TML), with a shorter fatty acid chain than TMS, showed different whipping times and overrun properties in cream, which are related to rheology. nih.gov

| Compound | Key Structural Feature | Observed Rheological/Physical Impact | Reference |

|---|---|---|---|

| Triglycerol Monostearate (TMS) | Lower degree of polymerization | Provided good stability and aeration in RDC | nih.govmdpi.com |

| Polyglyceryl-10 Monostearate (PMS) | Higher degree of polymerization | Resulted in different elastic properties, potentially due to a thicker adsorption layer | mdpi.com |

| Highly Esterified Polyglycerol | High degree of esterification | Leads to more compact macromolecules | acs.org |

Rheological Modifications in Structured Lipid Systems

Polyglycerol stearates are effective agents for modifying the rheology of structured lipid systems, such as oleogels and emulsions. mdpi.commdpi.com They can function as oleogelators, helping to structure liquid oils into solid-like materials. mdpi.com This ability is critical in the development of fat substitutes, where the goal is to mimic the rheological and textural properties of traditional plastic fats like lard or shortening. mdpi.comnih.gov

In cosmetic oil-in-water emulsions, the viscosity build-up to a cream-like consistency is achieved through the steric interaction of oil droplets and crystalline bilayer structures formed by the emulsifier (e.g., polyglyceryl-3 dicitrate/stearate) and consistency enhancers (e.g., glyceryl stearate, stearyl alcohol) in the aqueous phase. mdpi.com The presence of the oil droplets is crucial; the thickening effect is not solely due to a gel network in the aqueous phase but rather the interaction of this network with the dispersed droplets. mdpi.com Similarly, the addition of glycerol monostearate to ethylcellulose oleogels was shown to increase the storage modulus and yield stress, creating a rheological profile similar to that of lard. mdpi.com These modifications are essential for achieving the desired textural attributes and stability in the final product. mdpi.commdpi.com

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Polyglycerol Stearate (B1226849) Systems

Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a virtual microscope to observe molecular behavior. For a molecule like triglycerol stearate, MD simulations can elucidate its conformational preferences, its interactions at interfaces, and its tendency to self-assemble in solution.

In a non-polar environment, triglyceride molecules often adopt a "propeller" conformation. However, when interacting with solvents, they may shift to a more extended "trident" shape. acs.org For this compound, the larger and more flexible triglycerol headgroup would introduce additional degrees of freedom. The three glycerol (B35011) units connected by ether linkages, along with the attached stearate chain and free hydroxyl groups, would lead to a complex ensemble of conformations. Simulations would likely show significant flexibility in the polyglycerol backbone, with the stearate chain having considerable motional freedom. This dynamic behavior is crucial for its function as an emulsifier and stabilizer.

| Simulation Aspect | Expected Finding for this compound | Rationale from Analogous Systems |